molecular formula C8H10BBrO2 B14032451 (2-Bromo-4-ethylphenyl)boronic acid

(2-Bromo-4-ethylphenyl)boronic acid

Cat. No.: B14032451
M. Wt: 228.88 g/mol
InChI Key: XCSJBYLZRWNANZ-UHFFFAOYSA-N
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Description

(2-Bromo-4-ethylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a bromine atom at the 2-position and an ethyl group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-ethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-bromo-4-ethylphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H10BBrO2

Molecular Weight

228.88 g/mol

IUPAC Name

(2-bromo-4-ethylphenyl)boronic acid

InChI

InChI=1S/C8H10BBrO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5,11-12H,2H2,1H3

InChI Key

XCSJBYLZRWNANZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)CC)Br)(O)O

Origin of Product

United States

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